2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound with significant potential in medicinal chemistry. It features a pyrazolo[3,4-b]pyridine core, characterized by an isopropyl group and a trifluoromethyl substituent. This compound has been studied for its biological activities, particularly its antiproliferative effects against various cancer cell lines. The molecular formula is C12H12F3N3O, with a molecular weight of approximately 245.20 g/mol.
The synthesis of 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multi-step synthetic routes. One common method includes the reaction of 4-(trifluoromethyl)pyrazole with isopropylamine and chloroacetamide in the presence of potassium carbonate as a base. This reaction facilitates the formation of the desired pyrazolo[3,4-b]pyridine derivative through nucleophilic substitution and cyclization processes.
Other synthetic pathways may involve radical approaches for catalytic protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation, enhancing the structural diversity of derivatives formed from this compound.
2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions that are essential for its functionalization:
Research indicates that 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one exhibits significant biological activities through mechanisms involving:
The detailed mechanisms remain under investigation but suggest interactions with key cellular signaling pathways involved in cancer progression .
The physical properties of 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one include:
Chemical properties include stability under standard laboratory conditions but may vary based on substituents introduced during synthesis.
The unique structural features of 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one make it a candidate for various applications:
Further studies are warranted to explore its full potential in drug development and therapeutic applications .
The construction of the pyrazolo[3,4-b]pyridine core for 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one primarily employs condensation reactions between functionalized pyrazole and pyridine precursors. The classic Ortoleva reaction (1908) involves cyclizing diphenylhydrazone with pyridine derivatives under acidic conditions, while Bulow's method (1911) utilizes 5-aminopyrazoles condensed with 1,3-dicarbonyl compounds in glacial acetic acid [3]. Modern adaptations often employ microwave-assisted cyclization to enhance reaction kinetics, achieving near-quantitative yields in ≤30 minutes [5]. Key regioselectivity challenges arise from tautomerism between 1H- and 2H-pyrazolo[3,4-b]pyridine forms; computational studies confirm the 1H-tautomer is thermodynamically favored by ~37 kJ/mol [3]. Substituents at N1 (e.g., isopropyl) are typically introduced before cyclization to avoid regioisomeric mixtures, as alkylated pyrazoles dominate >50% of synthetic approaches [3].
Table 1: Cyclization Methods for Pyrazolo[3,4-b]pyridine Core Synthesis
Method | Reagents/Conditions | Yield Range | Regioselectivity Control |
---|---|---|---|
Ortoleva Reaction | I₂, Pyridine, Δ | 40-60% | Low |
Bulow Condensation | Glacial AcOH, 1,3-Dicarbonyls, 80°C | 65-85% | Moderate (via 5-aminopyrazole) |
Microwave Cyclization | CH₃CN, 150°C, 30 min | 90-98% | High (N1 pre-substitution) |
Acid-Catalyzed Cyclization | POCl₃, Reflux | 70-88% | High (with N-alkylated precursors) |
Electrophilic iodination enables regioselective functionalization at the C7 position, critical for subsequent cross-coupling. Iodine-mediated cyclization of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles in dichloromethane (DCM) with I₂ and K₃PO₄/NaHCO₃ yields 7-iodo-pyrazolo[4,3-c]pyridines in 70–88% yield [4] [5]. Base selection is crucial: primary azides require strong bases (e.g., K₃PO₄), while secondary azides tolerate weaker bases (NaHCO₃). Inadequate base strength leads to dehalogenation side-products (e.g., 2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine), reducing yields by 20–30% [5]. The reaction proceeds via azide activation, iodonium ion formation, and nucleophilic cyclization, with electrophilic aromatic substitution (SEAr) kinetics governed by electron density at the fusion site [4].
Suzuki-Miyaura cross-coupling is the principal method for introducing aryl/heteroaryl groups at C7 of the iodinated core. Reactions employ Pd(OAc)₂ as a catalyst and Cs₂CO₃ as a base in aqueous ethanol, achieving 48–96% yields [5]. Microwave irradiation (100–120°C, 15–30 min) significantly accelerates coupling versus thermal methods (12–24 h). Key limitations include steric hindrance from the ortho-substituted boronic acids and electronic effects of the trifluoromethyl group, which reduce electrophilicity at C7. Solvent optimization (e.g., DMF/H₂O mixtures) mitigates these issues, enhancing conversion for electron-deficient boronic acids [5] [8]. Recent advances utilize Pd-XPhos systems for couplings with alkylborons, though applicability to sterically congested pyrazolopyridines remains underexplored [8].
Table 2: Palladium-Catalyzed Cross-Coupling Optimization Parameters
Boronic Acid | Catalyst System | Solvent | Temperature/Time | Yield |
---|---|---|---|---|
Phenylboronic acid | Pd(OAc)₂, Cs₂CO₃ | EtOH/H₂O (3:1) | 100°C, 15 min (MW) | 96% |
2-Methoxyphenylboronic acid | Pd(OAc)₂, Cs₂CO₃ | EtOH/H₂O (3:1) | 100°C, 15 min (MW) | 48% |
4-Cyanophenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | DMF/H₂O (5:1) | 110°C, 2 h | 78% |
Vinylboronic pinacol ester | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O (4:1) | 90°C, 8 h | 65% |
Microwave irradiation drastically improves efficiency in cyclization and cross-coupling steps. Cyclization of azido-alkynyl precursors under microwave conditions (150°C, 20 min) achieves near-quantitative yields versus 12 h conventionally [5] [6]. Similarly, Suzuki couplings complete in ≤30 min with microwave irradiation versus 12–24 h thermally. Energy transfer mechanisms involve dipole rotation and ionic conduction, with reaction vessels pressurized to 250 psi to prevent solvent volatilization. This method reduces side-product formation (e.g., protodeiodination) by 15–20% and enhances reproducibility for trifluoromethyl-containing substrates, which are prone to hydrolysis under prolonged heating [6].
N-Alkylation at the pyrazole nitrogen (N1) uses alkyl halides (e.g., isopropyl iodide) with NaH/DMF at 0–25°C, achieving >85% yields. Competitive O-alkylation is suppressed via low-temperature addition [3] [9]. Difluoromethylation employs nucleophilic agents like difluoromethyl iodide (CF₂HI) or electrophilic reagents (e.g., ClCF₂COONa), typically in DMF with CuI catalysis at 60°C [9]. For 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, trifluoromethylation precedes cyclization via Sandmeyer-type reactions on diazotized aniline intermediates derived from pyridine precursors [9]. Late-stage alkylation at N7 (lactam nitrogen) uses K₂CO₃/alkyl bromides in acetone, though yields are moderate (50–70%) due to steric constraints [8].
Table 3: Substituent Introduction Methods
Modification | Reagents | Conditions | Yield | Key Challenge |
---|---|---|---|---|
N1-Isopropylation | i-PrI, NaH, DMF | 0°C → 25°C, 4 h | 85-92% | O-Alkylation side products |
C4-Trifluoromethylation | CF₃Cu, Quinoline, 150°C | Sealed tube, 24 h | 60-75% | Homocoupling impurities |
C4-Difluoromethylation | ClCF₂COONa, DMSO, 110°C | 6–8 h | 55-65% | Hydrolysis of CF₂H to CHO |
N7-Alkylation | AlkylBr, K₂CO₃, Acetone | Reflux, 12 h | 50-70% | Steric hindrance from C3 substituents |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0